molecular formula C13H18N2S B2579369 2-hexylsulfanyl-1H-benzimidazole CAS No. 70825-03-5

2-hexylsulfanyl-1H-benzimidazole

Cat. No. B2579369
CAS RN: 70825-03-5
M. Wt: 234.36
InChI Key: LFOFGGGRNCIICE-UHFFFAOYSA-N
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Description

“2-hexylsulfanyl-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with a suitable reagent . For instance, 2-substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, involving 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .


Molecular Structure Analysis

The molecular structure of benzimidazoles, including “2-hexylsulfanyl-1H-benzimidazole”, has been determined and analyzed in various studies . The benzimidazole core is often planar, and the presence of substituents at various positions can influence the overall structure and properties of the molecule .


Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions. For instance, they can act as a base, undergoing deprotonation with stronger bases . They can also participate in various organic reactions, such as the formation of N-heterocyclic carbenes .

Scientific Research Applications

Antimicrobial Properties

2-Hexylsulfanyl-1H-benzimidazole derivatives have been explored for their antimicrobial properties. For instance, a study demonstrated that novel structures derived from this compound showed potent and selective activities against the gastric pathogen Helicobacter pylori, with a prototype compound meeting significant in vitro microbiological criteria as a novel anti-H. pylori agent (Carcanague et al., 2002). Similarly, various benzimidazole derivatives, including those containing 2-hexylsulfanyl-1H-benzimidazole, were synthesized and evaluated for their antimicrobial activity, showing effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Biological Agents

Research on the synthesis of 2-hexylsulfanyl-1H-benzimidazole derivatives has also revealed their potential as biological agents. For example, compounds synthesized from 2-mercaptobenzimidazole derivatives were screened for anti-bacterial and anti-fungal activities, exhibiting good efficacy against a range of microorganisms (Hosamani & Shingalapur, 2011). Another study focusing on 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives showed that these compounds displayed good inhibition efficacy compared with standard drugs in antimicrobial activity tests (Nagaraja et al., 2020).

Corrosion Inhibition

The application of 2-hexylsulfanyl-1H-benzimidazole derivatives in corrosion inhibition has been investigated, particularly concerning the protection of metals like iron. Benzimidazole derivatives, including 2-hexylsulfanyl-1H-benzimidazole, were studied for their action against iron corrosion in nitric acid, revealing their effectiveness in inhibiting corrosion processes (Khaled, 2010).

Anticancer Activity

Certain 2-hexylsulfanyl-1H-benzimidazole derivatives have been synthesized and tested for their anticancer properties. For instance, a series of compounds were evaluated for cytotoxic activity against various human cancer cell lines, indicating potential in cancer treatment research (Varshney et al., 2015). Another study synthesized novel benzimidazole-5-(aryldiazenyl)thiazole derivatives and evaluated their antibacterial activities and cytotoxic effect against human liver cancer cell lines (Khalifa et al., 2018).

DNA Topoisomerase I Inhibitors

1H-benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, which are enzymes playing a crucial role in DNA replication and cell division. Such properties make them valuable in the study of anticancer and antimicrobial therapies (Alpan, Gunes, & Topçu, 2007).

Antiviral Activity

Benzimidazole derivatives, including those based on 2-hexylsulfanyl-1H-benzimidazole, have been explored for their antiviral activity. A series of 1‐(hydroxyalkyl)‐1H-benzimidazoles, for example, showed activity against viruses such as herpes simplex and poliovirus (Garuti et al., 1982).

Future Directions

Benzimidazole derivatives, including “2-hexylsulfanyl-1H-benzimidazole”, continue to be an active area of research due to their wide range of biological activities. Future research may focus on designing novel and potent benzimidazole-containing drugs with improved selectivity, potency, and multi-target activity .

properties

IUPAC Name

2-hexylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-2-3-4-7-10-16-13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOFGGGRNCIICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hexylsulfanyl-1H-benzimidazole

Citations

For This Compound
2
Citations
ZJ Huang, L Du, MJ Xie, J Chen - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… The complex molecules have the trans configuration with two Cl atoms and two 2-hexylsulfanyl-1H-benzimidazole molecules, which act as neutral unidentate ligands through the N …
Number of citations: 3 scripts.iucr.org
AP Novikov, MA Volkov, AV Safonov, MS Grigoriev… - Crystals, 2021 - mdpi.com
The aim of the work was to synthesize new perspective compounds of palladium and platinum with nitrogenous bases (guanine), promising for use in biomedicine and catalysis. The …
Number of citations: 10 www.mdpi.com

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